3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Description
The compound is a benzamide derivative with a pyrazole and thiophene group. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a flat five-membered ring that contains four carbon atoms and a sulfur atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves the reaction of the corresponding amine (in this case, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine) with the appropriate acid chloride (3-chlorobenzoyl chloride) .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical features of benzamides, pyrazoles, and thiophenes. That is, a planar amide group attached to a benzene ring, a 5-membered pyrazole ring, and a 5-membered thiophene ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides, pyrazoles, and thiophenes all undergo a variety of chemical reactions. For example, benzamides can be hydrolyzed to the corresponding benzoic acids, pyrazoles can be nitrated and halogenated, and thiophenes can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect those of its constituent parts. For example, benzamides generally have high melting points and are resistant to hydrolysis, pyrazoles are weak bases and somewhat polar, and thiophenes are aromatic and relatively stable .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide are currently unknown. This compound contains a pyrazole ring, which is known to interact with various biological targets . .
Mode of Action
Compounds containing a pyrazole ring are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
For instance, the pyrazole ring is a polar structure that could enhance water solubility and absorption .
Result of Action
Given the broad range of activities associated with pyrazole derivatives , it can be hypothesized that the compound could have multiple effects at the cellular level.
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-12-9-13(2)22(21-12)16(17-7-4-8-24-17)11-20-18(23)14-5-3-6-15(19)10-14/h3-10,16H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHFGGJWGABCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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